2,6-Dichloro-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c9-4-1-3(16-8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGPGNGMYOJGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)N)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide typically involves the reaction of 2,6-dichloroaniline with trifluoromethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the benzamide bond. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2,6-Dichloro-4-(trifluoromethoxy)benzamide
- Molecular Formula : C8H4Cl2F3NO2
- Molecular Weight : 274.02 g/mol
The compound features two chlorine atoms and a trifluoromethoxy group attached to a benzamide structure, which contributes to its unique chemical properties and biological activities.
Agricultural Applications
Fungicide :
this compound is primarily used as a fungicide in agricultural settings. It is effective against various fungal diseases, including powdery mildew. Its mechanism of action involves disrupting cellular processes in fungi, leading to cell death. Research indicates that this compound interferes with the normal functioning of cellular proteins related to the cytoskeleton, which is critical for maintaining cell structure and function.
Insecticide Precursor :
This compound serves as an intermediate in the synthesis of insecticidal pyrazole-type compounds such as Fipronil. The preparation method involves halogenation and ammoniation reactions that yield high-purity products suitable for agricultural use .
Medicinal Chemistry
Potential Neurotoxin :
Studies have explored the neurotoxic potential of this compound. Its effects on biological systems suggest possible implications in neuropharmacology, although its toxicity limits therapeutic applications.
Pharmaceutical Applications :
The compound has been investigated for its potential use in drug development due to its unique electronic properties influenced by the trifluoromethoxy group. This property may enhance the efficacy of certain pharmaceutical agents.
Case Study 1: Efficacy as a Fungicide
A study conducted on the effectiveness of this compound against powdery mildew demonstrated significant inhibition of fungal growth at various concentrations. The results indicated that lower concentrations effectively reduced fungal biomass without adversely affecting plant health, showcasing its potential as a sustainable agricultural solution.
Case Study 2: Synthesis of Insecticides
Research on the synthesis pathways for producing pyrazole-type insecticides highlighted the role of this compound as a key intermediate. The study optimized reaction conditions to enhance yield while minimizing environmental impact, demonstrating the compound's relevance in developing effective insecticides with reduced ecological footprints .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property enables the compound to modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The bioactivity and applications of benzamide derivatives are highly dependent on substituent chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*LogP values estimated based on substituent contributions.
- Trifluoromethoxy (-OCF₃) vs. However, the -CF₃ group’s higher lipophilicity may enhance membrane permeability in hydrophobic environments.
- Electron-Withdrawing vs. Electron-Donating Groups: The dimethylamino (-N(CH₃)₂) group in NDB () is electron-donating, contrasting with the electron-withdrawing -OCF₃.
Biological Activity
2,6-Dichloro-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is synthesized through the reaction of 2,6-dichloroaniline with trifluoromethoxybenzoyl chloride in the presence of a base such as pyridine. This reaction typically occurs at low temperatures (0-5°C) to ensure stability and yield high-quality products. The trifluoromethoxy group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group allows for increased lipophilicity, which may enhance the compound's ability to modulate biological pathways. This modulation can lead to various therapeutic effects, including anti-inflammatory and antimicrobial activities .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that it can inhibit the growth of certain Gram-negative bacteria and has potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could make it a candidate for developing treatments for inflammatory diseases .
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of this compound against carbapenem-resistant Gram-negative bacteria. The results indicated a notable reduction in bacterial viability, suggesting its potential as an alternative therapeutic agent .
- Anti-inflammatory Research : In another study focused on inflammatory models, the compound demonstrated a reduction in inflammation markers in vitro, supporting its role as a potential anti-inflammatory agent.
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2,6-Dichloro-4-(trifluoromethoxy)benzamide with high purity?
Methodological Answer: The synthesis typically involves converting the corresponding benzoic acid derivative to an acyl chloride, followed by amidation. For example:
Acid Chloride Formation : React 2,6-dichloro-4-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux in anhydrous dichloromethane (DCM) .
Amidation : Treat the resulting acyl chloride with aqueous ammonia or a primary amine in the presence of a base (e.g., sodium carbonate) to form the benzamide. Solvents like DCM or acetonitrile are preferred, with reaction times of 4–18 hours under reflux .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (water-ethanol mixtures) to isolate the product.
Q. Key Considerations :
- Monitor reaction progress via TLC .
- Hazard analysis is critical due to mutagenicity risks in some amide derivatives (e.g., Ames II testing recommended) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods ensures structural validation:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond formation (e.g., aromatic protons at δ 7.2–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 285.97 g/mol) .
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects in solid-state studies .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound against enzyme targets?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates or colorimetric assays (e.g., NADH depletion in dehydrogenase studies). IC₅₀ values are determined via dose-response curves .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics for receptor-ligand interactions .
- Molecular Docking : Model interactions with targets like kinases or GPCRs using software (AutoDock Vina) to predict binding modes .
Case Study : In agrochemical research, trifluoromethoxy derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Similar mechanisms may apply here .
Q. How should discrepancies in mutagenicity data be addressed during preclinical safety assessments?
Methodological Answer:
- Cross-Validation : Repeat Ames tests with/without metabolic activation (S9 liver fraction) to assess pro-mutagenic potential .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., benzyl chloride mutagenicity data) .
- Alternative Assays : Use mammalian cell-based tests (e.g., micronucleus assay) to confirm genotoxicity .
Example : Anomeric amides show variable mutagenicity; compound-specific testing is essential despite class trends .
Q. What strategies optimize structure-activity relationship (SAR) studies for enhancing bioactivity?
Methodological Answer:
- Substituent Variation : Systematically modify chloro, trifluoromethoxy, or benzamide groups. For example:
- Replace Cl with F to alter electronegativity .
- Introduce methyl groups to improve lipophilicity (logP) .
- In Silico Screening : Use QSAR models to predict bioactivity and prioritize synthetic targets .
- Parallel Synthesis : Generate libraries via automated amidation of diverse amines with the acyl chloride intermediate .
Q. What solvent systems and reaction conditions minimize decomposition during large-scale synthesis?
Methodological Answer:
- Temperature Control : Maintain reflux ≤60°C to prevent thermal decomposition (DSC data suggests instability above 80°C) .
- Moisture-Free Conditions : Use anhydrous DCM and molecular sieves to avoid hydrolysis of the acyl chloride intermediate .
- Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) for faster amidation .
Safety Note : Conduct hazard assessments for trichloroisocyanuric acid (oxidizer) and sodium pivalate (flammable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
